1-(4-Benzylpiperazino)-2-chloro-2,2-difluoro-1-ethanone
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Overview
Description
The compound “1-(4-Benzylpiperazino)-2-chloro-2,2-difluoro-1-ethanone” is a complex organic molecule. It contains a benzylpiperazino group, which is a common structure in many pharmaceuticals . The presence of the chloro and difluoro groups suggests that this compound might have interesting reactivity and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylpiperazino group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzylpiperazino, chloro, and difluoro groups. These groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzylpiperazino group could potentially increase its solubility in organic solvents .Scientific Research Applications
Antifungal Activities
Research has demonstrated the synthesis of compounds with a difluoro(heteroaryl)methyl moiety, designed via 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones, showing significant antifungal activities against yeasts and filamentous fungi. These compounds, excluding one, have exhibited in vitro activities that are equal or superior to those of itraconazole (Eto, Kaneko, & Sakamoto, 2000).
Synthesis and Characterization
The electrochemical synthesis of new substituted phenylpiperazines from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone highlights the development of an environmentally friendly, reagent-less method for creating phenylpiperazine derivatives in aqueous solutions. This process is noted for its high atom economy and safe waste management under ambient conditions (Nematollahi & Amani, 2011).
Catalysis and Material Science
A study focused on the catalytic behavior of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines towards ethylene reactivity provides insights into the preparation of NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. This research sheds light on the utility of these complexes in catalysis, highlighting their good catalytic activities for ethylene oligomerization and polymerization under various conditions (Sun et al., 2007).
Antimicrobial Activity
The synthesis and study of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one and their antimicrobial activity against various bacterial species reveal the potential of these derivatives in combating microbial infections. This research emphasizes the importance of structural elucidation and biological evaluation in developing new antimicrobial agents (Dave et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s structurally related to benzylpiperazine (bzp), which is known to have a high affinity action at the alpha2-adrenoreceptor .
Mode of Action
Bzp, a related compound, is known to act as an antagonist at the alpha2-adrenoreceptor, inhibiting negative feedback and causing an increase in released noradrenaline .
Biochemical Pathways
Bzp is known to affect the noradrenergic system, which plays a role in the regulation of attention, arousal, and cardiovascular function .
Pharmacokinetics
Bzp is known to be metabolized hepatically and excreted renally, with an elimination half-life of 55 hours .
Result of Action
Bzp is known to have euphoriant and stimulant properties, with effects similar to amphetamine .
Action Environment
It’s worth noting that the effects of similar compounds can be influenced by factors such as the user’s overall health, the presence of other substances, and the method of administration .
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-chloro-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N2O/c14-13(15,16)12(19)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLQPZOGGACTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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